molecular formula C20H30N2S B5631308 N'-benzyl-N-methyl-N-spiro[5.5]undec-3-ylthiourea

N'-benzyl-N-methyl-N-spiro[5.5]undec-3-ylthiourea

Cat. No. B5631308
M. Wt: 330.5 g/mol
InChI Key: FBYNGWKLIKMSJJ-UHFFFAOYSA-N
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Description

Spiro compounds, characterized by their unique structures where two rings are joined by a single shared atom, play a significant role in medicinal chemistry and material science. Their complex molecular architecture often results in unique chemical and physical properties, making them valuable in various applications, including pharmaceuticals and organic materials.

Synthesis Analysis

The synthesis of spiro compounds often involves annulation strategies that enable the construction of the spirocyclic framework. Techniques such as [4+1+1] annulation using diazo compounds and oxygen sources have been highlighted for their efficiency in producing spiro compounds with high structural diversity and functional group tolerance (Zhou et al., 2022). Moreover, organocatalytic approaches provide a route to synthesize spiro compounds with high enantiopurity and structural diversity, emphasizing the importance of asymmetric catalysis in accessing spirocyclic skeletons (Chen et al., 2009).

Molecular Structure Analysis

The molecular structures of spiro compounds are confirmed using techniques such as X-ray diffraction analysis, which provides definitive structural elucidation. For example, specific spiro compounds' molecular structures have been uniquely proved through this method, highlighting the importance of crystallography in understanding the precise geometry of spiro frameworks (Shemchuk et al., 2014).

Chemical Reactions and Properties

Spiro compounds undergo a variety of chemical reactions that are influenced by their unique spirocyclic structure. Cyclization reactions, for example, are crucial in forming the spiro framework and can proceed via spontaneous or catalyzed pathways, depending on the starting materials and conditions employed (Vilková et al., 2014).

Physical Properties Analysis

The physical properties of spiro compounds, such as solubility, melting points, and crystal structure, are directly influenced by their molecular architecture. These properties are essential for determining the compounds' applicability in various fields, including their use as pharmaceutical agents or in material science.

Chemical Properties Analysis

The chemical properties of spiro compounds, including reactivity, stability, and functional group compatibility, are pivotal in their application development. Studies on cycloaddition reactions and the catalytic potential of spiro compounds underline the versatility of these molecules in organic synthesis and potential industrial applications (Gebert et al., 2003).

properties

IUPAC Name

3-benzyl-1-methyl-1-spiro[5.5]undecan-3-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2S/c1-22(19(23)21-16-17-8-4-2-5-9-17)18-10-14-20(15-11-18)12-6-3-7-13-20/h2,4-5,8-9,18H,3,6-7,10-16H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYNGWKLIKMSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC2(CCCCC2)CC1)C(=S)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-1-methyl-1-spiro[5.5]undec-3-ylthiourea

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